Trichlorotrimethyldialuminum

Beschreibung

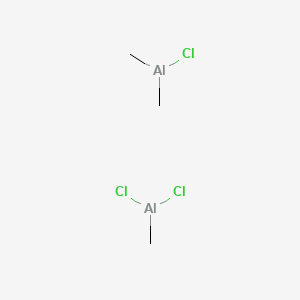

Trichlorotrimethyldialuminum (CAS 12542-85-7), also known as methylaluminum sesquichloride, is an organoaluminum compound with the molecular formula C₃H₉Al₂Cl₃ and a molecular weight of 205.43 g/mol . Structurally, it consists of two aluminum centers bridged by three methyl groups and three chlorine atoms, forming a dimeric structure. This compound is highly reactive, particularly toward moisture and oxygen, and is typically handled under inert conditions. It serves as a catalyst in organic synthesis and polymerization reactions due to its Lewis acidic properties .

Eigenschaften

Molekularformel |

C3H9Al2Cl3 |

|---|---|

Molekulargewicht |

205.42 g/mol |

IUPAC-Name |

chloro(dimethyl)alumane;dichloro(methyl)alumane |

InChI |

InChI=1S/3CH3.2Al.3ClH/h3*1H3;;;3*1H/q;;;+1;+2;;;/p-3 |

InChI-Schlüssel |

HYZXMVILOKSUKA-UHFFFAOYSA-K |

Kanonische SMILES |

C[Al](C)Cl.C[Al](Cl)Cl |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare Trichlorotrimethyldialuminum with structurally or functionally related organoaluminum and aluminum halide compounds:

Triethylaluminum (C₆H₁₅Al)

- Structural Differences: Triethylaluminum is monomeric, with three ethyl groups bonded to a single aluminum atom, contrasting with the dimeric, mixed chloro/methyl structure of this compound .

- Reactivity: Both compounds are moisture-sensitive, but Triethylaluminum is notably pyrophoric, igniting spontaneously in air .

- Applications : Triethylaluminum is widely used in Ziegler-Natta catalysts for polyethylene production, whereas this compound is employed in more specialized catalytic systems .

Trimethylaluminum (C₃H₉Al)

- Lewis Acidity : Trimethylaluminum is a stronger Lewis acid than this compound due to the absence of electron-withdrawing chlorine ligands .

- Hazards : Both compounds require inert handling, but Trimethylaluminum poses higher flammability risks, with autoignition temperatures below 0°C .

Aluminum Chloride (AlCl₃)

- Functionality: Unlike the organoaluminum compounds, AlCl₃ is a purely inorganic Lewis acid. It lacks alkyl groups, making it less versatile in organometallic synthesis but highly effective in Friedel-Crafts alkylation .

- Hydrolysis : AlCl₃ hydrolyzes to release HCl gas, while this compound releases both HCl and methane, complicating its decomposition .

Diethylaluminum Chloride (C₄H₁₀AlCl)

- Structure-Activity : The ethyl groups in Diethylaluminum Chloride confer greater steric bulk compared to the methyl groups in this compound, influencing its catalytic selectivity in olefin reactions .

- Thermal Stability : Diethylaluminum Chloride is less thermally stable than this compound, decomposing at temperatures above 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.